Hanultarin

Beschreibung

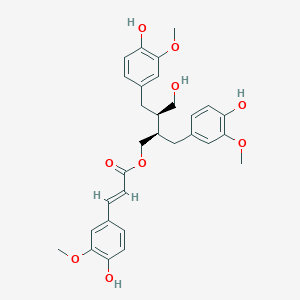

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C30H34O9 |

|---|---|

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H34O9/c1-36-27-14-19(4-8-24(27)32)7-11-30(35)39-18-23(13-21-6-10-26(34)29(16-21)38-3)22(17-31)12-20-5-9-25(33)28(15-20)37-2/h4-11,14-16,22-23,31-34H,12-13,17-18H2,1-3H3/b11-7+/t22-,23-/m0/s1 |

InChI-Schlüssel |

YXLRFCDMMBITIW-ZDRWSHPDSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O |

Synonyme |

hanultarin |

Herkunft des Produkts |

United States |

Isolation and Elucidation of Hanultarin S Chemical Structure

Natural Sources and Distribution of Hanultarin

This compound is a naturally occurring compound found within the plant kingdom. Its discovery and subsequent isolation have been primarily associated with a specific plant species, although its presence has been noted in other botanical sources as well.

Primary Plant Species of Isolation: Trichosanthes kirilowii

The principal botanical source from which this compound has been isolated is Trichosanthes kirilowii Maxim., a member of the Cucurbitaceae family. jfda-online.comvjs.ac.vn This plant, particularly its seeds, has been the subject of numerous phytochemical investigations, leading to the identification of a diverse array of compounds, including this compound. jfda-online.comnih.govnih.gov Studies have specifically pointed to the seeds of T. kirilowii as the primary location for the isolation of this lignan (B3055560). nih.govnih.gov The plant is cultivated in regions such as Shandong, Henan, Shanxi, Zhejiang, and Anhui provinces in China. worldscientific.com

Other Reported Botanical Occurrences

Beyond its primary source, this compound has also been reported in other plant species. These include Hypericum japonicum and Hypericum chinense. nih.gov Additionally, the compound has been isolated from the roots of Berberis amurensis. koreascience.krkoreascience.kr This distribution across different plant families suggests a broader, though less concentrated, presence of this compound in the plant kingdom.

Methodologies for Isolation and Purification of this compound

The process of obtaining pure this compound from its natural sources involves a multi-step approach, beginning with extraction and followed by sophisticated separation techniques.

Extraction Techniques

The initial step in isolating this compound involves extracting the compound from the plant material. For Trichosanthes kirilowii seeds, this often begins with grinding the dried plant material into a powder. tandfonline.com A common method involves bioactivity-directed fractionation of the extracts. nih.gov One documented procedure for related compounds from T. kirilowii seeds involved ultrasonication with petroleum ether. worldscientific.com Another approach for extracting polysaccharides from the seeds utilized microwave-assisted extraction (MAE), which is noted for its efficiency. nih.gov For the roots of Berberis amurensis, an alcoholic extract was prepared for further separation. koreascience.kr A general method for plant material involves percolation with methanol (B129727) at room temperature, followed by solvent-solvent partitioning with solvents like n-hexane, chloroform, and ethyl acetate. mdpi.com

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of plant constituents. Column chromatography is a frequently employed method. koreascience.krkoreascience.kr For instance, the alcoholic extract of Berberis amurensis roots was subjected to column chromatography to yield this compound among other compounds. koreascience.kr Further purification often involves more advanced chromatographic methods. High-performance liquid chromatography (HPLC) is a key technique for obtaining highly pure compounds. mdpi.comsdkx.net Specifically, reversed-phase HPLC has been utilized in the separation process. mdpi.com Other chromatographic materials and methods mentioned in the broader context of separating compounds from these plants include polyamide resin, Sephadex LH-20, and C18 middle-pressure chromatography. sdkx.net

Advanced Spectroscopic Techniques for this compound Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. The structure of this compound, identified as (-)-1-O-feruloylsecoisolariciresinol, was determined through the analysis of spectroscopic data. nih.gov

Key spectroscopic methods used in the characterization of this compound and its related compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for determining the carbon-hydrogen framework of the molecule. asianpubs.orgresearchgate.net Techniques such as 1H-1H COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and formula of the compound. asianpubs.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the confirmation of the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups. asianpubs.org

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying chromophores like aromatic rings. asianpubs.org

Through the combined application of these spectroscopic techniques, the precise chemical structure of this compound has been unequivocally established.

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govslideshare.netlkouniv.ac.inrsc.orgmsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. numberanalytics.comnumberanalytics.com This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within the molecule. organicchemistrydata.orgemory.edu

One-dimensional NMR experiments, specifically ¹H-NMR and ¹³C-NMR, are fundamental in determining the basic skeleton of this compound. emerypharma.comresearchgate.net

¹H-NMR (Proton NMR): This experiment identifies the number of different types of protons in the molecule and provides clues about their neighboring atoms. The chemical shifts (δ) of the proton signals indicate their electronic environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons. Integration of the peaks provides the relative number of protons corresponding to each signal.

¹³C-NMR (Carbon-13 NMR): This technique provides a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

Specific ¹H and ¹³C NMR data for this compound, while not publicly available in comprehensive tables within the searched literature, would be instrumental in assigning the specific protons and carbons within the dibenzylbutane lignan structure. np-mrd.org

Table 1: Representative 1D-NMR Data for a Dibenzylbutane Lignan Scaffold (Illustrative)

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (various) | 110 - 130 |

| Methoxy (B1213986) (-OCH₃) | ~3.8 (s) | ~56 |

| Benzylic CH₂ | 2.5 - 3.0 (m) | ~35 |

| CH-CH | 1.8 - 2.2 (m) | ~40 |

| CH₂OH | 3.4 - 3.8 (m) | ~65 |

This table is for illustrative purposes to demonstrate the type of data obtained from 1D-NMR experiments for a similar chemical scaffold.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms and the relative stereochemistry of chiral centers in this compound. wikipedia.orglongdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal these ¹H-¹H correlations, helping to piece together fragments of the molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing unambiguous C-H connections. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is invaluable for connecting molecular fragments and positioning quaternary carbons and functional groups that lack directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D-NMR spectra, the complete bonding network and the spatial arrangement of atoms in this compound can be meticulously mapped out.

One-Dimensional NMR (1D-NMR) Applications

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.nih.govslideshare.netrsc.orgmsu.edusemanticscholar.orgvscht.cz

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound. msu.edu For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The molecular formula of this compound is C₃₀H₃₄O₉. nih.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. libretexts.org The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of different parts of the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₃₄O₉ | nih.gov |

| Molecular Weight | 538.6 g/mol | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification.nih.govrsc.orgsemanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgnih.gov Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. wfu.eduvscht.czlibretexts.org

For this compound, the IR spectrum would be expected to show absorptions corresponding to:

O-H stretching: from the hydroxyl (-OH) groups, appearing as a broad band.

C-H stretching: from the aromatic and aliphatic parts of the molecule.

C=O stretching: from the ester functional group.

C=C stretching: from the aromatic rings.

C-O stretching: from the ether and ester groups.

Table 3: Expected IR Absorption Regions for this compound's Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 2960 |

| Ester C=O | 1735 - 1750 |

| Aromatic C=C | 1400 - 1600 |

| Ether/Ester C-O | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis.nih.govrsc.orgscispace.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems which act as chromophores. lkouniv.ac.invscht.czijcrt.orgbspublications.netlibretexts.org The presence of aromatic rings and other conjugated systems in this compound gives rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. The positions and intensities of these absorptions are indicative of the extent of conjugation within the molecule.

Circular Dichroism (CD) for Absolute Stereochemical Assignment.nih.govlkouniv.ac.in

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. nih.govmgcub.ac.inwikipedia.org Since this compound possesses chiral centers, its enantiomers will interact differently with circularly polarized light. rsc.org The resulting CD spectrum is unique to a specific enantiomer and can be used to assign the absolute stereochemistry (R or S) at each chiral center by comparing the experimental spectrum with theoretically calculated spectra for the possible stereoisomers. msu.edu

Chemical Synthesis and Structural Modifications of Hanultarin

Total Synthesis of Hanultarin

The total synthesis of this compound, chemically known as (-)-1-O-feruloyl-secoisolariciresinol, was a crucial step in confirming its structure and enabling detailed biological evaluation. nih.gov

The first total synthesis of this compound was reported in 2011 by Lee and coworkers. nih.govebi.ac.uk This pioneering work provided a definitive method for obtaining the compound, which was initially isolated from the seeds of Trichosanthes kirilowii. nih.govnih.gov Their approach established a foundational route for creating not only this compound but also its related derivatives, facilitating the exploration of their structure-activity relationships. nih.gov

The synthesis of this compound fundamentally involves the covalent linking of two naturally occurring, non-cytotoxic compounds: (-)-secoisolariciresinol and ferulic acid. nih.gov The key transformation is a selective esterification reaction. The process connects the carboxylic acid group of a protected ferulic acid molecule to one of the primary hydroxyl groups of the (-)-secoisolariciresinol backbone. This is typically followed by a deprotection step to yield the final natural product. This strategic coupling is remarkable because it generates a cytotoxic compound from two non-toxic precursors. nih.gov

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| (-)-Secoisolariciresinol | Ferulic Acid (protected) | Esterification | This compound |

Pioneering Synthetic Routes

Synthetic Approaches to this compound Analogues and Derivatives

Building upon the total synthesis, researchers have developed various analogues and derivatives to investigate the structural requirements for biological activity.

The primary design principle for this compound derivatives stems from the finding that the ester linkage between secoisolariciresinol (B192356) and ferulic acid is critical for its cytotoxic effect. nih.gov Synthetic strategies, therefore, focus on modifying this linkage and the core structures. Key design considerations include:

Varying the Degree of Esterification : Creating mono- and di-esters of secoisolariciresinol to determine how the number of feruloyl groups influences activity. nih.gov

Modifying the Acyl Group : Replacing ferulic acid with other phenolic acids to probe the importance of the methoxy (B1213986) and hydroxyl groups on the aromatic ring. nih.gov

Altering the Lignan (B3055560) Core : Using different stereoisomers or analogues of secoisolariciresinol as the backbone.

A key focus of synthetic efforts has been the creation of both the mono-feruloylated (this compound) and di-feruloylated derivatives of secoisolariciresinol. nih.govnih.gov Lee and coworkers synthesized 1,4-O-diferuloyl-secoisolariciresinol alongside this compound. nih.gov Their research revealed that the diferuloyl diester derivative exhibited the most potent cytotoxic activity against the tested cancer cell lines, with IC₅₀ values generally ranging from 7.1 to 9.8 μM. nih.gov This suggests that increasing the number of feruloyl moieties enhances the compound's biological effect. nih.govebi.ac.uk

| Compound | Structure Description | Number of Feruloyl Groups |

| This compound | Mono-feruloyl ester of (-)-secoisolariciresinol | 1 |

| 1,4-O-Diferuloyl-secoisolariciresinol | Di-feruloyl ester of (-)-secoisolariciresinol | 2 |

Phenol (B47542) Oxidative Coupling (POC) is a powerful bioinspired strategy that mimics the natural biosynthesis of lignans (B1203133). mdpi.comresearchgate.net In nature, enzymes such as peroxidases and laccases catalyze the coupling of phenylpropanoid monomers through a radical mechanism to form the core lignan skeleton. mdpi.comresearchgate.netresearchgate.net This process involves a one-electron oxidation of a phenolate (B1203915) anion, creating a radical that can then dimerize. mdpi.com

While the final step in this compound synthesis is an esterification, POC is a key methodology for synthesizing the lignan precursors themselves, such as the dibenzylbutane skeleton of secoisolariciresinol. nih.gov Chemical methods often use one-electron oxidants like iron(III) chloride (FeCl₃) or potassium ferricyanide (B76249) (K₃Fe(CN)₆) to achieve this transformation. nih.gov By applying POC to simpler precursors like ferulic acid esters, chemists can construct complex lignan frameworks, which can then be further functionalized to produce this compound and its analogues. nih.gov

Bioinspired Synthetic Strategies: Phenol Oxidative Coupling (POC)

Enzymatic Approaches in Lignan Synthesis

In nature, the biosynthesis of lignans occurs through a critical process known as phenol oxidative coupling (POC). nih.govresearchgate.netresearchgate.net This reaction involves the dimerization of monomeric phenylpropanoid precursors, such as 4-hydroxycinnamic acids (HCAs) and their reduced forms. nih.govresearchgate.net The coupling is catalyzed by oxidoreductase enzymes, primarily peroxidases and laccases. nih.govmdpi.com

These two enzyme families are distinguished by the metallic cation present in their active sites; peroxidases contain Fe³⁺, while laccases utilize Cu²⁺. mdpi.com The enzymatic process begins with a one-electron oxidation of the phenolate anion of a phenylpropanoid monomer. This oxidation generates a phenoxide radical with multiple resonance forms, creating additional sites for radical coupling and leading to the formation of a diverse array of lignan structures. nih.govmdpi.com

Further downstream processing in these biosynthetic pathways can involve other enzyme classes. For instance, pinoresinol (B1678388)–lariciresinol (B1674508) reductases (PLRs) are responsible for catalyzing two successive reduction steps, converting pinoresinol into lariciresinol or secoisolariciresinol. nih.gov Depending on the plant species, the resulting enantiomers can be end products or serve as intermediates for the synthesis of a wide range of other lignans. nih.gov

One-Electron Inorganic Oxidant Mediated Synthesis

Inspired by natural enzymatic pathways, chemical methods have been developed to synthesize lignan skeletons using one-electron inorganic oxidants to facilitate phenol oxidative coupling. nih.govresearchgate.net These biomimetic approaches provide an alternative to enzymatic synthesis for assembling various lignan structures. researchgate.net

A notable example involves the use of iron(III) chloride (FeCl₃) in the presence of oxygen (O₂). This system has been successfully used to mediate the oxidative dimerization of sinapic acid (SinA), a derivative of hydroxycinnamic acid. mdpi.com This reaction yields a dilactone intermediate in high yield, which can then be converted into other lignan structures through subsequent acid-catalyzed rearrangements. mdpi.com For instance, treatment of the dilactone with aqueous acid can yield ThoA, while methanolic HCl converts it to a corresponding diester. mdpi.com These methods that mimic the action of enzymes like peroxidases and laccases are crucial for the laboratory synthesis of complex lignans and their analogues. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

This compound, identified as (-)-1-O-feruloyl-secoisolariciresinol, is a cytotoxic lignan originally isolated from the seeds of Trichosanthes kirilowii. nih.gov Structure-activity relationship (SAR) studies, which explore how a molecule's chemical structure influences its biological activity, have been conducted to understand the cytotoxic effects of this compound and its derivatives. nih.govscribd.com

In one key study, this compound and its analogues, including 1,4-O-diferuloyl-secoisolariceresinol, were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. nih.gov The research revealed a remarkable finding: while the precursor molecules, ferulic acid and secoisolariciresinol, are common in many plants and exhibit no cytotoxicity, the formation of a covalent bond between them induces a significant cytotoxic effect. nih.gov

The study demonstrated that the feruloyl diester derivative, 1,4-O-diferuloyl-secoisolariceresinol, was the most potent cytotoxic compound tested across the panel of cancer cells. nih.gov Its IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were in the micromolar range (7.1-9.8 μM) for most cell lines tested. nih.gov This suggests that the presence of two feruloyl groups significantly enhances the compound's cytotoxic potential compared to this compound, which has only one. This highlights a clear structure-activity relationship where the degree of feruloylation on the secoisolariciresinol backbone is directly related to the compound's cytotoxic potency. nih.gov

Table 1: Cytotoxicity of this compound and its Analogue

The table below shows the half-maximal inhibitory concentration (IC₅₀) in micromolar (μM) of synthesized this compound and its diferuloyl derivative against various human cancer cell lines. Data sourced from Lee et al. (2011). nih.gov

| Compound | A549 (Lung) | SK-OV-3 (Ovary) | SK-MEL-2 (Skin) | XF498 (CNS) | HCT-15 (Colon) |

| This compound | >100 | >100 | >100 | >100 | >100 |

| 1,4-O-Diferuloyl-secoisolariceresinol | 7.1 | 7.9 | 7.4 | 15.3 | 9.8 |

Molecular and Cellular Pharmacological Investigations of Hanultarin

Cellular Targets and Mechanisms of Action

Hanultarin, a lignan (B3055560) isolated from the seeds of Trichosanthes kirilowii, has been identified as a compound with notable biological activity. tandfonline.com Its primary mechanism of action at the cellular level involves the modulation of the actin cytoskeleton, which has significant implications for cell morphology and function. While its effects on the cytoskeleton are documented, specific investigations into its role in cell cycle regulation and apoptosis are less detailed in current scientific literature.

Modulation of Actin Cytoskeleton Dynamics

Research has demonstrated that this compound directly impacts the dynamics of the actin cytoskeleton, a critical component of the cell's structure and machinery.

The principal molecular action of this compound is its inhibitory effect on the polymerization of the actin cytoskeleton. tandfonline.comdntb.gov.ua Studies have shown that this compound disrupts the normal process of actin filament assembly. This was observed in normal human epidermal keratinocyte (HaCaT) cells, where treatment with this compound led to a clear inhibition of actin polymerization. tandfonline.comdntb.gov.ua This specific biological activity distinguishes this compound from other lignans (B1203133) isolated from the same source. tandfonline.com

The disruption of actin cytoskeleton polymerization by this compound has a direct consequence on cellular morphology and function. The actin cytoskeleton is fundamental for maintaining cell shape, enabling cell motility, and participating in various cellular processes such as division and signaling. By inhibiting its polymerization, this compound can induce significant changes in cell structure and behavior. However, detailed studies specifically characterizing the morphological changes and the full extent of the functional impact on various cell types are not extensively documented.

Inhibition of Actin Cytoskeleton Polymerization

Cell Cycle Regulation and Apoptosis Induction

While this compound exhibits cytotoxic effects against several cancer cell lines, the precise mechanisms underlying this cytotoxicity, particularly concerning cell cycle arrest and apoptosis induction, are not yet fully elucidated for this specific compound. Extracts from Trichosanthes kirilowii, the plant source of this compound, have been shown to induce G0/G1 phase cell cycle arrest and apoptosis, with some evidence suggesting the involvement of the p53 pathway. tandfonline.com However, direct evidence specifically linking this compound to these processes is not available in the current body of scientific literature.

There are no specific studies to date that have directly investigated or demonstrated that this compound induces G0/G1 phase cell cycle arrest.

Specific apoptotic pathways triggered by this compound, including any potential p53-dependent mechanisms, have not been the subject of detailed investigation.

Cytotoxic Effects of this compound and Related Compounds

This compound and its related lignan, 1,4-O-diferuloylsecoisolariciresinol, have demonstrated significant cytotoxic effects against various human and mouse cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) |

| This compound | A549 | Human Lung Carcinoma | 3-13 |

| SK-Mel-2 | Human Melanoma | 3-13 | |

| B16F1 | Mouse Skin Melanoma | 3-13 | |

| 1,4-O-Diferuloylsecoisolariciresinol | A549 | Human Lung Carcinoma | 3-13 |

| SK-Mel-2 | Human Melanoma | 3-13 | |

| B16F1 | Mouse Skin Melanoma | 3-13 |

Data sourced from Moon et al., 2008. tandfonline.com

G0/G1 Phase Cell Cycle Arrest

Interactions with Biological Macromolecules

Research into the molecular mechanism of this compound has revealed its activity as a modulator of the actin cytoskeleton. nih.gov Specifically, this compound has been shown to have an inhibitory effect on the polymerization of the actin cytoskeleton. nih.gov This was observed in normal epidermal keratinocyte (HaCaT) cells, indicating a distinct biological property of the compound. nih.gov The actin cytoskeleton is crucial for various cellular processes, including cell motility, division, and maintenance of shape; its disruption can lead to cell death. plos.orgfermentek.com While actin itself is not a classical enzyme, its polymerization process is a dynamic, ATP-dependent function that is a known target for inhibitory molecules. plos.orgfermentek.com

Detailed receptor binding profile studies for this compound are not extensively documented in the currently available scientific literature. While the broader class of lignans has been investigated for various pharmacological activities, specific data on this compound's affinity and interaction with specific cellular receptors remains an area for future investigation. journalejmp.comnih.gov

Enzyme Inhibition and Modulation

In Vitro Biological Activity Spectrum

This compound has demonstrated significant cytotoxic effects against several cancer cell lines in laboratory studies. nih.gov Investigations using a sulforhodamine B bioassay have confirmed its cytotoxic potential against various human cancer cell lines. researchgate.net The compound's efficacy is typically quantified by its IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of a cell population.

In studies involving the human lung carcinoma A549 cell line, this compound exhibited strong cytotoxic activity. nih.gov The observed efficacy places it as a compound of interest for further investigation into its potential against non-small cell lung cancer models. nih.govnetjournals.org The IC₅₀ value for this compound against A549 cells was reported to be within the range of 3-13 µg/mL. nih.gov

This compound's cytotoxic properties have also been evaluated against melanoma cell lines. Strong cytotoxic effects were observed against the human melanoma SK-Mel-2 cell line and the mouse skin melanoma B16F1 cell line. nih.gov Similar to its effect on lung cancer cells, the IC₅₀ values for both melanoma cell lines were found to be in the range of 3-13 µg/mL, indicating a potent cytotoxic effect. nih.gov

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| A549 | Human Lung Carcinoma | 3-13 | nih.gov |

| SK-Mel-2 | Human Melanoma | 3-13 | nih.gov |

| B16F1 | Mouse Skin Melanoma | 3-13 | nih.gov |

Colorectal Carcinoma (HCT-15) Cell Line Studies

Non-Cytotoxic Activities of Lignan Precursors and Conjugates

This compound is the lignan (-)-1-O-feruloylsecoisolariciresinol. Its precursors, ferulic acid and secoisolariciresinol (B192356), are commonly found in many plants and are generally considered non-cytotoxic. nih.gov The biological activities of these precursors and their conjugates are of significant interest.

Lignans are polyphenolic compounds derived from plants that can be metabolized by intestinal bacteria into enterolignans, such as enterodiol (B191174) and enterolactone. These enterolignans are considered biologically active and may play a role in cancer prevention. ebi.ac.uk

Studies have shown that simple covalent bonds between ferulic acid and secoisolariciresinol, which form this compound and its derivatives, result in the emergence of cytotoxic effects that are absent in the precursor molecules. nih.gov For instance, secoisolariciresinol diglucoside (SDG), a major lignan from flaxseed, shows no cytotoxic effects on MCF-7 breast cancer cells. However, its derivative, secoisolariciresinol, does inhibit cell growth. nih.gov This highlights that the conjugation of these precursors is key to their cytotoxic potential.

Beyond the context of cytotoxicity, lignan precursors possess other biological properties. Secoisolariciresinol, for example, has been investigated for its potential to attenuate high-fat diet-induced obesity and for its antidepressant-like effects in certain models. ebi.ac.uk Furthermore, derivatives of secoisolariciresinol have demonstrated significant antiestrogenic effects, which may contribute to their anticancer activity in hormone-dependent cancers. nih.gov Ferulic acid and compounds containing a feruloyl moiety are known for their antioxidant properties, which can offer beneficial effects against disorders related to oxidative stress. researchgate.net

The transformation of plant lignan precursors by gut microflora into mammalian lignans is a critical step for their bioactivity. These metabolites, rather than the dietary precursors themselves, are often responsible for the observed physiological effects. ebi.ac.uk

Advanced Research Methodologies and Future Research Directions

Computational Chemistry Approaches for Hanultarin Research

Computational chemistry serves as a powerful tool in the initial stages of drug discovery and development, offering insights into molecular interactions and potential bioactivities before extensive laboratory work is undertaken. jocpr.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a protein target at the atomic level. mdpi.comtanaffosjournal.ir These methods are instrumental in identifying potential binding sites and understanding the stability of the ligand-receptor complex. mdpi.combioinformation.netplos.org

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. bioinformation.net This is followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, providing a more dynamic and realistic view of the interaction. mdpi.comjabonline.in The stability of the complex is often assessed by parameters like the root mean square deviation (RMSD). plos.org For instance, a study on potential inhibitors for human plasma β-FXIIa utilized molecular docking to virtually screen compounds, followed by MD simulations to assess the stability of the identified hits. bioinformation.net Similarly, research on inhibitors of human Topoisomerase I used these methods to confirm the ability of new derivatives to access the enzyme-DNA interface and maintain a stable binding pose. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are used to predict the activity of new, unsynthesized compounds based on their structural features. QSAR modeling involves developing a mathematical equation that correlates descriptors of a molecule's structure (e.g., physicochemical properties, molecular size, shape, electronegativity) with its observed biological activity. jocpr.comwikipedia.org

The development of a QSAR model typically involves selecting a set of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression analysis (MLRA) to build the model. mdpi.com The predictive power of the QSAR model is then validated using an external set of compounds. mdpi.com These models are valuable in drug discovery for screening large libraries of compounds and prioritizing those with the highest predicted activity for synthesis and testing. jocpr.com

Proteomic and Transcriptomic Profiling in Response to this compound Treatment

To understand the cellular mechanisms affected by this compound, researchers can employ proteomic and transcriptomic profiling. These "omics" technologies provide a global view of the changes in protein and mRNA levels within a cell or tissue upon treatment.

Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a sample, revealing which genes are actively being expressed. elifesciences.orgnih.gov Proteomics, on the other hand, investigates the entire complement of proteins (the proteome), providing insights into the functional state of the cell. elifesciences.orgnih.gov Studies have shown that mRNA profiling alone can provide an incomplete picture, as significant changes in protein levels can occur without corresponding changes in mRNA. elifesciences.orgnih.gov Therefore, an integrated approach using both techniques is often more informative. nih.gov For example, a study on aging in the kidney used both proteomic and transcriptomic profiling to identify age-related molecular changes, revealing that proteins showed a greater extent of change and highlighted processes not evident from transcriptomic data alone. elifesciences.orgnih.gov

Development of Analytical Methods for this compound Detection and Quantification

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in various samples, including biological fluids and tissues. nih.gov Common techniques for the analysis of complex organic molecules include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.govmdpi.com

The development of an analytical method involves several steps, including sample preparation, separation, and detection. mdpi.com For quantification, it is essential to establish the method's detection limit (the smallest amount that can be detected) and quantification limit (the smallest amount that can be accurately measured). oiv.inta3p.org These limits are often determined based on the signal-to-noise ratio of the analytical instrument. a3p.org Various extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), can be employed to isolate this compound from complex matrices before analysis. mdpi.com

Exploration of Synergistic Effects with Established Therapeutic Agents

Investigating the synergistic effects of this compound with existing drugs is a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. mdpi.com A synergistic effect occurs when the combined effect of two drugs is greater than the sum of their individual effects. biologyonline.com This can allow for lower doses of each drug, potentially reducing side effects. mdpi.com

Studies exploring drug synergy often involve in vitro and in vivo models to assess the combined effects on specific biological targets or disease models. For example, the combination of the harmine (B1663883) hydrochloride (HMH) with azole antifungals showed a synergistic effect against resistant Candida albicans. nih.gov Such studies aim to elucidate the mechanisms behind the synergy, which can involve various factors such as increased intracellular drug concentration or inhibition of different pathways. mdpi.comnih.gov The interaction between two drugs can be beneficial, leading to an enhanced desired effect, or harmful, resulting in additive adverse effects. sps.nhs.uk

Elucidation of Novel Biological Targets and Signaling Pathways

A key area of future research is the identification of novel biological targets and signaling pathways modulated by this compound. nih.gov Understanding these molecular interactions is fundamental to uncovering its full therapeutic potential. nih.gov This can involve a range of experimental approaches, from biochemical assays to screen for interactions with specific proteins to broader systems biology approaches.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Hanultarin?

- Methodology : this compound synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, cyclization). Characterization requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation (¹H, ¹³C, 2D-COSY), and Mass Spectrometry (MS) for molecular weight confirmation . Reproducibility demands detailed experimental protocols, including solvent systems, temperature control, and catalyst ratios.

Q. How can researchers validate the pharmacological activity of this compound in preliminary studies?

- Methodology : Use in vitro assays (e.g., enzyme inhibition, cell viability via MTT assay) with appropriate positive/negative controls. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) are critical. Ensure ethical compliance for in vivo models, including control groups and randomization .

Q. What are the key physicochemical properties of this compound relevant to preclinical research?

- Methodology : Determine solubility (shake-flask method), partition coefficient (log P via HPLC), and stability under varying pH/temperature. Use Differential Scanning Calorimetry (DSC) for melting point and crystallinity analysis. These properties inform formulation strategies and bioavailability predictions .

Advanced Research Questions

Q. How can contradictions in this compound’s mechanism of action across studies be resolved?

- Methodology : Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., CRISPR knockouts, siRNA silencing). Apply Bradford Hill criteria to assess causality in observed effects .

Q. What computational approaches are effective for modeling this compound’s interaction with biological targets?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. How can researchers design studies to investigate this compound’s synergistic effects with existing therapeutics?

- Methodology : Apply combination index (CI) models (Chou-Talalay method) in in vitro assays. Use factorial experimental designs to test dose matrices. Synergy must be confirmed in vivo with pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic interactions .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?

- Methodology : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to optimize reaction parameters. Use Process Analytical Technology (PAT) for real-time monitoring. Batch consistency is validated via comparative NMR/XRD profiling .

Q. How can long-term stability studies for this compound formulations be structured to meet regulatory standards?

- Methodology : Follow ICH guidelines (Q1A) for accelerated stability testing (40°C/75% RH). Monitor degradation products via stability-indicating HPLC methods. Statistical models (Arrhenius equation) predict shelf life under standard storage conditions .

Methodological Considerations

- Data Analysis : Use R or Python for nonlinear regression modeling of dose-response data. Principal Component Analysis (PCA) identifies outliers in multi-parametric datasets .

- Ethical Compliance : Obtain IRB/IACUC approval for studies involving human/animal subjects. Document informed consent and data anonymization protocols .

- Literature Gaps : Prioritize questions addressing understudied areas (e.g., this compound’s metabolites, off-target effects) using systematic reviews (PRISMA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.